N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide is a complex organic compound characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen heterocycle. This compound is notable for its potential applications in medicinal chemistry and biological research due to its structural features that facilitate interactions with biological targets. The compound can be classified under the category of acetamides, specifically those containing a pyrrolidine moiety.
The synthesis of N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide typically involves the following methods:
The most common synthetic route involves reacting 1-(2-aminoethyl)pyrrolidine with an acetylating agent, such as acetic anhydride or acetyl chloride, in an organic solvent like dichloromethane. The reaction conditions are carefully controlled to optimize yield and purity, often requiring specific temperatures and stirring rates to facilitate the reaction effectively .
The molecular structure of N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide features a pyrrolidine ring attached to an acetamide group via a methylene bridge. The presence of the aminoethyl substituent introduces additional stereogenic centers, which can influence the compound's biological activity.
N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide can participate in several chemical reactions:
For oxidation, potassium permanganate or hydrogen peroxide may be used as oxidizing agents. Reduction can be performed using sodium borohydride or lithium aluminum hydride. Substitution reactions typically involve alkyl halides or acyl chlorides in the presence of bases such as triethylamine .
The mechanism of action for N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide involves its interaction with specific biological targets, such as enzymes or receptors. The binding of this compound to these targets can modulate their activity, leading to various biological effects. For instance, it may act as an enzyme inhibitor or influence receptor signaling pathways, which is critical in understanding its potential therapeutic applications .
N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide is typically a white to off-white solid at room temperature. It is soluble in polar organic solvents like methanol and ethanol but may have limited solubility in nonpolar solvents.
The compound exhibits basic properties due to the presence of the amino group, which can accept protons under acidic conditions. Its stability and reactivity are influenced by environmental factors such as pH and temperature.
Relevant data includes:
N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide has several scientific uses:
This compound exemplifies the intersection of organic synthesis and medicinal chemistry, highlighting its significance in ongoing research aimed at developing new therapeutic agents.
The systematic IUPAC name N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide provides a complete description of the molecular structure through its root names and locants. Breaking down this nomenclature:
Structurally, this compound belongs to the bridged acetamide subclass within pyrrolidine derivatives, characterized by an acetamide group attached to a pyrrolidine ring that itself is modified with an aminoalkyl side chain. This creates a distinctive multifunctional pharmacophore with three key elements: (1) the tertiary amine within the pyrrolidine ring, (2) the primary amine at the terminus of the ethyl chain, and (3) the acetamide carbonyl capable of acting as a hydrogen bond acceptor. The molecular formula is C₉H₁₉N₃O, corresponding to a molecular weight of 185.27 g/mol [3]. The presence of both hydrogen bond donors (N–H, primary amine) and acceptors (carbonyl oxygen, tertiary amine) contributes to its potential for forming multiple interactions with biological macromolecules.
Table 1: Structural Comparison of Related Pyrrolidine-Acetamide Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Source |
|---|---|---|---|---|
| N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide | C₉H₁₉N₃O | 185.27 | Reference Compound | [1] [3] |
| N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide | C₁₁H₂₃N₃O | 213.32 | N-ethyl substitution on acetamide nitrogen | [1] |
| N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylMethyl]-N-Methyl-acetaMide | C₁₀H₁₉N₃O₂ | 213.29 | Acetylated amino group, stereochemistry specified (S) | [4] |
| N-[1-(2-AMino-ethyl)-pyrrolidin-3-ylMethyl]-N-cyclopropyl-acetaMide | C₁₂H₂₃N₃O | 225.33 | Pyrrolidin-3-yl core, N-cyclopropyl substitution | [7] |
| N-[(S)-1-(2-AMino-ethyl)-pyrrolidin-3-yl]-acetaMide | C₈H₁₇N₃O | 171.24 | Pyrrolidin-3-yl core, stereochemistry specified (S) | [8] |
The InChIKey identifier UQPMNOFBDALPDW-UHFFFAOYNA-N provides a unique, hashed representation of the molecular structure suitable for database searches [3]. Stereochemically, while the specific stereoisomer isn't specified in the available data for N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide itself, related compounds highlight the importance of chirality. For instance, N-[(S)-1-(2-AMino-ethyl)-pyrrolidin-3-yl]-acetaMide explicitly specifies the (S)-configuration at the pyrrolidine carbon bearing the aminoethyl substituent [8], underscoring that enantiomeric purity could significantly influence biological activity due to differential target binding. The pyrrolidine ring adopts an envelope conformation in solution, with the nitrogen and C2 or C3 atoms often deviating from planarity, influencing the spatial orientation of its substituents and thus its molecular recognition properties.
The development of pyrrolidine-based acetamide derivatives represents a strategic evolution in medicinal chemistry, driven by the need to overcome limitations of early therapeutic agents while capitalizing on the favorable physicochemical and pharmacological properties of the pyrrolidine scaffold. The pyrrolidine ring emerged as a privileged structure due to its conformational constraints, ability to improve solubility and metabolic stability, and capacity for diverse substitution patterns enabling fine-tuning of target interactions. Early research focused on simple derivatives, but the integration of acetamide functionalities with aminoalkyl substitutions, as seen in N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide, reflects a sophisticated approach to pharmacophore design aimed at enhancing potency and selectivity against challenging biological targets [3] [5].
A pivotal historical driver for this structural class was the quest to develop kinase inhibitors capable of overcoming resistance mutations in oncology, particularly in chronic myeloid leukemia (CML). Research into dual inhibitors of ABL1 and SRC kinases highlighted the importance of diamine linkers and hydrogen-bonding motifs similar to those present in N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide. The precursor compound AP23464, a trisubstituted purine analog developed in 2004, demonstrated that molecules incorporating strategically placed nitrogen atoms and hydrogen-bonding groups could achieve sub-nanomolar inhibitory activity (IC₅₀ < 1 nM) against both ABL1 and c-SRC kinases. This breakthrough established the therapeutic potential of such pharmacophores against resistant cancer phenotypes [5]. The subsequent development of ponatinib, a third-generation BCR-ABL inhibitor approved in 2012, further validated the medicinal chemistry strategy of incorporating flexible diamine spacers and hydrogen-bond accepting/donating groups to engage conserved regions of kinase ATP-binding sites, even in the presence of gatekeeper mutations like T315I [5].
Table 2: Key Milestones in Pyrrolidine-Acetamide Related Medicinal Chemistry
| Time Period | Development Milestone | Therapeutic Significance |
|---|---|---|
| Early 2000s | Development of AP23464 (purine-based kinase inhibitor) | Demonstrated potent dual inhibition of ABL1 and SRC kinases (IC₅₀ < 1 nM) |
| 2012 | FDA approval of ponatinib (multi-kinase inhibitor) | First TKI effective against BCR-ABLT315I mutant in CML; incorporates sophisticated diamine linker |
| 2013-2014 | Temporary suspension and relabeling of ponatinib due to safety concerns | Highlighted need for improved selectivity within kinase inhibitor class |
| 2017 onwards | Patents covering pyrrolidine-acetamide derivatives as aminoacyl-tRNA synthetase inhibitors | Expansion into anti-infective applications (e.g., WO2018065611A1) |
| 2019-2024 | Development of stereochemically defined analogs (e.g., CAS 1354016-06-0) | Focus on chiral specificity to optimize target engagement and reduce off-target effects |
Beyond oncology, the structural motif has expanded into anti-infective research. The 2017 patent WO2018065611A1 disclosed 2-amino-N-(arylsulfinyl)-acetamide compounds containing pyrrolidine and related heterocycles as inhibitors of bacterial aminoacyl-tRNA synthetases—essential enzymes for protein biosynthesis in pathogens [9]. This application leverages the metal-binding capacity and hydrogen-bonding versatility of the diamine-acetamide framework to disrupt microbial enzyme active sites. Similarly, patent WO2014106800A2 (2014) covered substituted 2-aminopyrimidine derivatives incorporating complex heterocyclic amines as kinase inhibitors, demonstrating the continued integration of advanced pyrrolidine-acetamide pharmacophores into inhibitor design across therapeutic areas .
The synthesis of derivatives like N-[1-(2-AMino-ethyl)-pyrrolidin-3-ylMethyl]-N-cyclopropyl-acetaMide (CAS 1353945-48-8) exemplifies modern structure-activity relationship (SAR) explorations, where systematic variation of the amide nitrogen substituent (e.g., cyclopropyl vs. ethyl or methyl) and pyrrolidine ring position (2-yl vs. 3-yl) aims to optimize potency, selectivity, and physicochemical properties [7]. The historical trajectory underscores a shift from serendipitous discovery to rational structure-based design, leveraging crystallography and computational modeling to precisely position hydrogen bond donors/acceptors and lipophilic groups derived from the core pyrrolidine-acetamide scaffold. This evolution continues to drive innovation in targeting protein-protein interactions and allosteric sites previously considered "undruggable" [4] [5] [7].
CAS No.: 34730-78-4
CAS No.: 85535-85-9
CAS No.: 486-71-5
CAS No.: 24663-35-2
CAS No.: 53696-69-8